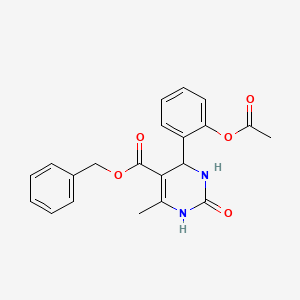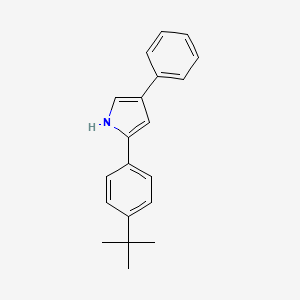![molecular formula C10H13ClF3N B12515852 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode ist die Nickel-katalysierte 1,1-Difluoroethylierung von Arylboronsäuren unter Verwendung von 1,1-Difluoroethylchlorid (CH3CF2Cl) als Difluoroalkylierungsreagenz . Diese Reaktion wird unter bestimmten Bedingungen durchgeführt, um die erfolgreiche Anlagerung der Difluoroethylgruppe an den aromatischen Ring zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Difluoroalkylierungstechniken umfassen. Der Einsatz effizienter Katalysatoren und optimierter Reaktionsbedingungen ist entscheidend, um hohe Ausbeuten und Reinheit in industriellen Umgebungen zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Der aromatische Ring kann Substitutionsreaktionen eingehen, bei denen verschiedene Substituenten die vorhandenen Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten aromatischen Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Sie wird hinsichtlich ihrer potenziellen biologischen Aktivitäten und Wechselwirkungen mit biologischen Zielmolekülen untersucht.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen und Signalwegen. Die Difluoroethyl- und Fluorphenylgruppen tragen zu seiner Bindungsaffinität und Spezifität gegenüber bestimmten biologischen Zielmolekülen bei. Die Verbindung kann spezifische Signalwege modulieren und damit die beobachteten Effekte hervorrufen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-(Difluormethyl)phenyl)ethanamin-Hydrochlorid: Diese Verbindung weist strukturelle Ähnlichkeiten mit 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid auf, unterscheidet sich jedoch durch das Vorhandensein einer Difluormethylgruppe anstelle einer Difluoroethylgruppe.
2-(2,2-Difluoroethyl)-1,3-Dicarbonylverbindungen: Diese Verbindungen enthalten eine Difluoroethylgruppe und werden in verschiedenen chemischen Anwendungen eingesetzt.
Einzigartigkeit
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamin-Hydrochlorid ist aufgrund seiner spezifischen Kombination von Difluoroethyl- und Fluorphenylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es wertvoll für Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C10H13ClF3N |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H |
InChI-Schlüssel |
QFDWAJGDAVRETJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
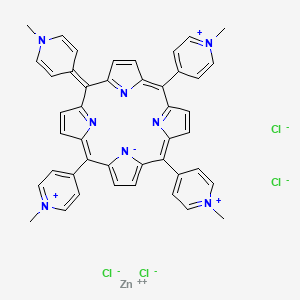

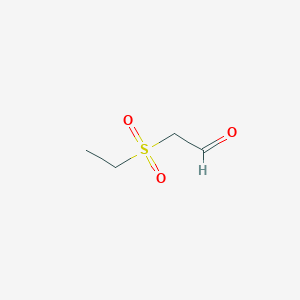
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
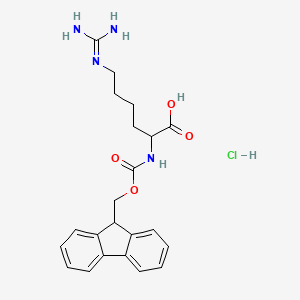
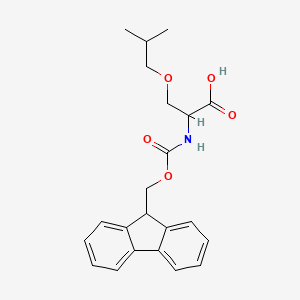

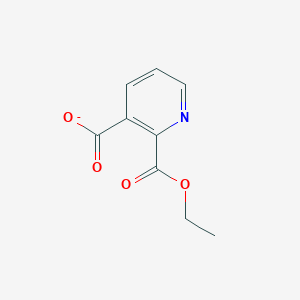
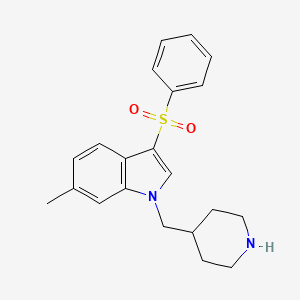
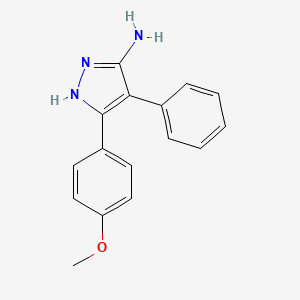
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
